molecular formula C6H6O3 B14154398 1,2,3-Cyclohexanetrione CAS No. 4322-62-7

1,2,3-Cyclohexanetrione

Cat. No.: B14154398
CAS No.: 4322-62-7
M. Wt: 126.11 g/mol
InChI Key: SUEVWEWAIVZWCQ-UHFFFAOYSA-N
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Description

1,2,3-Cyclohexanetrione is an organic compound with the molecular formula C₆H₆O₃ It is a triketone, meaning it contains three ketone groups within a six-membered ring structure

Chemical Reactions Analysis

1,2,3-Cyclohexanetrione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include sulfuric acid, sodium nitrite, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2,3-Cyclohexanetrione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-cyclohexanetrione involves its ability to participate in various chemical reactions due to the presence of three reactive ketone groups. These groups can interact with different molecular targets and pathways, leading to the formation of various products. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1,2,3-Cyclohexanetrione can be compared to other similar compounds, such as:

Properties

IUPAC Name

cyclohexane-1,2,3-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEVWEWAIVZWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449485
Record name 1,2,3-Cyclohexanetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4322-62-7
Record name 1,2,3-Cyclohexanetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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